molecular formula C29H28FN3O6S B11625233 Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11625233
M. Wt: 565.6 g/mol
InChI Key: CEUSVTGCWMTOQK-UHFFFAOYSA-N
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Description

Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzoate ester, a thioxoimidazolidinone, and a dimethoxyphenylethyl group

Properties

Molecular Formula

C29H28FN3O6S

Molecular Weight

565.6 g/mol

IUPAC Name

methyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H28FN3O6S/c1-37-24-13-4-18(16-25(24)38-2)14-15-32-23(27(35)33(29(32)40)22-11-7-20(30)8-12-22)17-26(34)31-21-9-5-19(6-10-21)28(36)39-3/h4-13,16,23H,14-15,17H2,1-3H3,(H,31,34)

InChI Key

CEUSVTGCWMTOQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Synthesis of 2-(3,4-dimethoxyphenyl)ethylamine: This intermediate can be synthesized through the reduction of 3,4-dimethoxyphenylacetonitrile.

    Formation of the thioxoimidazolidinone ring: This step involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 4-fluorobenzaldehyde and thiourea under acidic conditions to form the thioxoimidazolidinone ring.

    Acetylation and esterification: The final steps involve the acetylation of the thioxoimidazolidinone intermediate followed by esterification with methyl 4-aminobenzoate to yield the target compound.

Chemical Reactions Analysis

Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone and ester groups to alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s thioxoimidazolidinone ring is known to interact with certain enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to its target, leading to increased potency.

Comparison with Similar Compounds

Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared to similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

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